molecular formula C15H9ClFN3O2 B11387137 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11387137
M. Wt: 317.70 g/mol
InChI Key: AJSOCZOKWWRTRH-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazol-3-yl core substituted with a 4-chlorophenyl group at position 4 and a 4-fluorobenzamide moiety at position 3. This compound has garnered attention for its role as a signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) inhibitor, exhibiting an IC50 value of 7200.0 nM, indicating moderate potency . Its synthesis typically involves coupling 3-fluorobenzoyl chloride with a 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine precursor under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization .

Properties

Molecular Formula

C15H9ClFN3O2

Molecular Weight

317.70 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)

InChI Key

AJSOCZOKWWRTRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a nucleophile under basic conditions.

  • Formation of the Fluorobenzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines including glioblastoma and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle arrest .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial properties:

  • Research indicates that compounds featuring oxadiazole moieties can effectively inhibit the growth of several bacterial strains. The mechanism is often attributed to interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

A recent investigation into oxadiazole derivatives revealed that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide showed promising results against the SNB-19 glioblastoma cell line. The study reported a growth inhibition percentage of approximately 75%, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial efficacy of oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNotes
This compound~75% inhibition at 10 µMEffective against S. aureusPotential lead compound
1,3,4-Oxadiazole Derivative A60% inhibition at 20 µMModerate activity against E. coliLess potent than target compound
1,3,4-Oxadiazole Derivative B80% inhibition at 5 µMStrong activity against multiple strainsHigher potency observed

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents on the benzamide and oxadiazole rings. Key examples include:

Halogen-Substituted Derivatives
  • N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46): Differs in the position of the fluorine atom (3-fluoro vs. 4-fluoro on benzamide).
  • N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48): Incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic stability.
Alkyl- and Alkoxy-Substituted Derivatives
  • Synthesis involves 4-methylbenzoyl chloride .
  • 4-Chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide : Replaces the 4-fluorophenyl group with a 4-propoxyphenyl moiety, increasing hydrophobicity. This modification could enhance membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

  • Solubility : Fluorine and chlorine atoms increase lipid solubility, whereas alkoxy groups (e.g., -OPr in ) may further enhance membrane penetration but reduce aqueous solubility.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Benzamide/Oxadiazole) Synthesis Method IC50 (STAT1-α/β, nM) Melting Point (°C)
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide (Target) 4-Fluorobenzamide/4-Chlorophenyl 3-Fluorobenzoyl chloride + NaH 7200.0 Not reported
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 3-Fluorobenzamide/4-Chlorophenyl 3-Fluorobenzoyl chloride + NaH Not reported Not reported
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48) 3-Trifluoromethyl/4-Chlorophenyl 3-(Trifluoromethyl)benzoyl chloride Not reported Not reported
4-Methyl-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (6) 4-Methylbenzamide/4-Chlorophenyl 4-Methylbenzoyl chloride + NaH Not reported Not reported
STAT5 Inhibitor Unspecified Unspecified 130,000 Not applicable

Discussion

The 4-fluorobenzamide group in the target compound likely contributes to its STAT1-α/β inhibitory activity through a balance of electronegativity and steric compatibility with the target’s binding pocket. In contrast, analogs with bulkier substituents (e.g., trifluoromethyl in 48 ) may exhibit altered pharmacokinetic profiles. The 4-chlorophenyl group on the oxadiazole ring appears critical for maintaining structural rigidity and binding affinity across multiple derivatives . Further studies comparing IC50 values of halogenated vs. alkylated analogs are needed to refine structure–activity relationships.

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN3O3
  • Molecular Weight : 341.3 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a 1,2,5-oxadiazole ring linked to a chlorophenyl group and a fluorobenzamide moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This can be accomplished through the cyclization of hydrazones or nitrile oxides with appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the chlorophenyl and fluorobenzamide groups can be achieved via nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives similar to this compound showed potent inhibition against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In vitro studies revealed that this compound possesses activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
  • Signal Transduction Modulation : It can affect various signaling pathways that regulate cell growth and apoptosis.

Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized several oxadiazole derivatives and tested their effects on human cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation in breast cancer cells with an IC50 value of 15 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, suggesting its potential as a therapeutic agent for bacterial infections .

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